2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine
Description
2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, and a 3,5-dimethylpyrazole moiety linked via a sulfanyl (S–) bridge at position 2. This structure combines two pharmacologically relevant heterocycles: pyrimidine (a six-membered ring with two nitrogen atoms) and pyrazole (a five-membered ring with two adjacent nitrogen atoms).
Properties
CAS No. |
90331-22-9 |
|---|---|
Molecular Formula |
C11H14N4S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C11H14N4S/c1-6-5-7(2)13-11(12-6)16-10-8(3)14-15-9(10)4/h5H,1-4H3,(H,14,15) |
InChI Key |
MQWJSMDNKNPJGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=C(NN=C2C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,6-Dimethylpyrimidine-2-thiol
The pyrimidine core is synthesized via condensation of acetylacetone with thiourea under acidic conditions. In a representative procedure, acetylacetone (10 mmol) reacts with thiourea (12 mmol) in ethanol containing concentrated HCl (5 mL) at reflux (80°C) for 6 hours. The intermediate 4,6-dimethylpyrimidine-2-thiol precipitates upon cooling, yielding 68–72% after recrystallization from ethanol.
Preparation of 3,5-Dimethyl-1H-Pyrazole-4-thiol
3,5-Dimethyl-1H-pyrazole is first synthesized by reacting pentane-2,4-dione (15 mmol) with 85% hydrazine hydrate (16.5 mmol) in methanol at 25–35°C. Subsequent thiolation employs phosphorus pentasulfide (P₂S₅, 1.2 eq) in dry toluene under nitrogen. The mixture is stirred at 110°C for 8 hours, yielding 3,5-dimethyl-1H-pyrazole-4-thiol (63% yield).
Coupling Reaction
Equimolar amounts of 4,6-dimethylpyrimidine-2-thiol and 3,5-dimethyl-1H-pyrazole-4-thiol are combined in dimethylformamide (DMF) with potassium carbonate (2 eq) at 90°C for 12 hours. The reaction proceeds via deprotonation of the thiol groups, followed by nucleophilic displacement to form the sulfanyl bridge. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the target compound in 75–78% yield.
Key Parameters
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Reaction Time | 12 hours |
| Solvent | DMF |
| Base | K₂CO₃ |
| Yield | 75–78% |
One-Pot Synthesis Strategy
Simultaneous Cyclization and Coupling
This method integrates pyrimidine and pyrazole ring formation with sulfanyl bridge construction. A mixture of acetylacetone (10 mmol), thiourea (12 mmol), and 3,5-dimethyl-1H-pyrazole-4-thiol (10 mmol) is heated in acetic acid (20 mL) at 120°C for 18 hours. The acidic medium facilitates both cyclocondensation and thiol coupling, yielding the product directly (65–72%) after neutralization and extraction.
Optimization Challenges
- pH Control : Maintaining pH < 3 prevents premature thiol oxidation but risks pyrazole decomposition.
- Stoichiometry : Excess thiourea (1.2 eq) improves pyrimidine ring yield but complicates purification.
Advantages : Reduces isolation steps; suitable for gram-scale synthesis.
Limitations : Lower regioselectivity (85:15 ratio favoring desired isomer).
Metal-Mediated Cross-Coupling
Palladium-Catalyzed Coupling
4,6-Dimethyl-2-iodopyrimidine (prepared via iodination of 4,6-dimethylpyrimidine) reacts with 3,5-dimethyl-1H-pyrazole-4-thiolate in the presence of Pd(PPh₃)₄ (5 mol%) and triethylamine (2 eq) in toluene at 100°C. The reaction achieves 82% yield in 8 hours, with superior functional group tolerance compared to nucleophilic methods.
Mechanistic Pathway
- Oxidative addition of Pd(0) to the C–I bond of iodopyrimidine.
- Transmetallation with pyrazole thiolate.
- Reductive elimination to form the C–S bond.
Catalyst Comparison
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(PPh₃)₄ | 82 | 8 |
| CuI (Ullmann) | 58 | 24 |
| NiCl₂(dppe) | 45 | 36 |
Critical Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyrazole or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrazole or pyrimidine rings. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles
Scientific Research Applications
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug design and development, particularly as a scaffold for the creation of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or ligands for metal complexes
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrazole-Pyridine Sulfonamide Derivatives
Example : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide ()
- Structural Differences :
- Core: Pyridine vs. pyrimidine.
- Substituents: A sulfonamide (–SO₂NH–) group replaces the sulfanyl bridge.
- Additional Groups: 4-Chlorophenyl carbamoyl and butyl chains enhance hydrophobicity.
- Functional Impact :
Sulfanyl-Linked Oxadiazole-Indole Derivatives
Example : N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
- Structural Differences: Core: Oxadiazole (five-membered ring with two nitrogen and one oxygen atom) vs. pyrimidine. Linkage: Sulfanyl group connects to an acetamide side chain instead of a pyrazole.
- Functional Impact: These compounds exhibit notable α-glucosidase and butyrylcholinesterase (BChE) inhibition (e.g., compound 8q, IC₅₀ = 49.71 µM vs. acarbose’s 38.25 µM) . The indole moiety may contribute to enhanced enzyme binding compared to dimethylpyrazole.
Comparative Data Table
Implications for Future Research
- Enzyme Inhibition : The sulfanyl group in the target compound may mimic the activity of oxadiazole derivatives (e.g., α-glucosidase inhibition) but requires experimental validation.
- Antimicrobial Potential: Structural similarities to pyrazole-pyridine sulfonamides suggest possible antibacterial applications, though substituent optimization is needed .
- Computational Modeling : Tools like SHELX could aid in crystallographic studies to resolve binding modes.
Biological Activity
The compound 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis methods, and potential therapeutic applications.
Structure and Composition
The molecular formula of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine is with a molecular weight of approximately 224.29 g/mol. The structure consists of a pyrimidine ring substituted with a pyrazole group that contains a sulfanyl functional group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄S |
| Molecular Weight | 224.29 g/mol |
| IUPAC Name | 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine |
| Appearance | Powder |
Pharmacological Properties
Compounds containing the pyrazole nucleus have been recognized for their extensive pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound has shown promising results in various studies:
- Anti-inflammatory Activity : Research indicates that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to the target compound demonstrated up to 85% inhibition of TNF-α at certain concentrations compared to standard drugs like dexamethasone .
- Antimicrobial Activity : Pyrazole derivatives have been tested against various bacterial strains with significant efficacy. In studies involving similar compounds, notable activity was observed against E. coli, Staphylococcus aureus, and Bacillus subtilis .
- Anticancer Potential : The compound's structure suggests potential interaction with cellular pathways involved in cancer progression. Pyrazole derivatives have been shown to affect cell viability in cancer cell lines through mechanisms such as apoptosis induction .
Case Study 1: Anti-inflammatory Effects
A study synthesized several pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated that some compounds exhibited anti-inflammatory effects comparable to indomethacin, highlighting the therapeutic potential of this class of compounds .
Case Study 2: Antimicrobial Screening
In another investigation, a series of pyrazole derivatives were screened for antimicrobial activity against Mycobacterium tuberculosis and various bacterial strains. The results showed that certain compounds had inhibitory effects comparable to standard antibiotics like rifampicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
